molecular formula C22H20O13 B7782779 Azocarmine G

Azocarmine G

Cat. No.: B7782779
M. Wt: 492.4 g/mol
InChI Key: DGQLVPJVXFOQEV-NGOCYOHBSA-N
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Description

Carminic Acid (CAS 1260-17-9) is a red glucosidal hydroxyanthrapurin that occurs naturally in the cochineal insect ( Dactylopius coccus ) . With the molecular formula C22H20O13 and a molar mass of 492.39 g/mol, this compound is supplied as a high-purity, bright red to dark purple powder . Its core structure is an anthraquinone with a β-D-glucopyranosyl unit, making it soluble in water, alcohols, and alkaline solutions, but insoluble in non-polar solvents . The color of carminic acid is highly pH-dependent, appearing pale orange below pH 4.5, red at neutral pH, and magenta-red above pH 12 . For researchers, its primary value lies in its dual role as a potent natural dye and a subject of biosynthetic studies. It is widely used as a natural colorant (E120) in food science research and as a biological stain in histology . Furthermore, its remarkable function as a radical scavenger in aqueous and methanolic solutions, with an activity comparable to known antioxidants like ascorbic acid, makes it a compound of interest in biochemical and pharmacological studies . The biosynthetic pathway of carminic acid involves a polyketide synthase and has been successfully replicated in engineered strains of Aspergillus nidulans , opening new avenues for sustainable production and genetic research . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-7-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O13/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34)/t7-,14-,19+,20-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQLVPJVXFOQEV-NGOCYOHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Red crystals in methanol; bright red powder; deep red color in water; [HSDB]
Record name Carmine
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CAS No.

1390-65-4
Record name Carmine
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Preparation Methods

Raw Material Preparation

The extraction of carminic acid begins with the collection and processing of female cochineal insects, which accumulate the pigment in their bodies. Following the Peruvian Technical Standard (NTP 011.205:1977), the insects are cleaned, dried, and ground into a fine powder with granulometries ranging from 106 to 425 μm. Particle size reduction enhances solvent accessibility during subsequent extraction steps.

Solvent Extraction and Crystallization

The powdered cochineal is subjected to hot aqueous extraction, typically at temperatures between 70°C and 90°C, to solubilize carminic acid. A modified crystallization method by Gibaja-Montes involves adjusting pH and temperature to precipitate the pigment. For instance, at 90°C and a granulometry of 106 μm, yields increase due to improved mass transfer rates. Post-extraction, UV-Vis spectrophotometry at 494 nm quantifies carminic acid concentration using Marmion’s formula.

Table 1: Extraction Yields Under Varied Conditions

Temperature (°C)Granulometry (μm)Yield (%)
7042518.2
7010622.5
9042524.8
9010628.6

Chemical Synthesis of Carminic Acid

Early Synthetic Routes

The first total synthesis of carminic acid, reported in 1998, involved a multi-step sequence starting from 2-chloronaphthazarin. Key steps included:

  • Diels-Alder Addition : Reaction with 3-alkoxycarbonyl-2,4-bis(trimethylsiloxy)penta-2,4-dienes to form alkyl 6-deoxykermesates.

  • Methylation and Reductive Methylation : Conversion to pentamethoxy intermediates.

  • C-Glycosylation : Attachment of a tetra-O-benzyl-β-D-glucopyranosyl group at the 7-position using 2,3,4,6-tetra-O-benzyl-1-trifluoroacetyl-α-D-glucopyranose.

  • Oxidation and Deprotection : Sequential oxidation to introduce quinone moieties and acidic hydrolysis to remove protecting groups, yielding carminic acid.

Refined Synthetic Approaches

A 2022 synthesis streamlined the process by direct C-glucosylation of ethyl 3,5,8,9,10-pentamethoxy-1-methylanthracene-2-carboxylate, bypassing intermediate isolation steps. This method achieved a 34% overall yield, compared to 12% in earlier routes, by optimizing reaction conditions and reducing side reactions.

Table 2: Comparison of Synthetic Methods

Parameter1998 Method2022 Method
Starting Material2-ChloronaphthazarinEthyl pentamethoxy ester
Key StepDiels-AlderDirect C-glucosylation
Overall Yield12%34%
Number of Steps159

Purification and Formation of Carminic Acid Lake

Lake Preparation Fundamentals

Carminic acid lake, a calcium-aluminum complex, enhances pigment stability and solubility. Industrial methods prioritize eliminating insect proteins to prevent allergenic residues. A critical advancement involves sequential addition of aluminum and calcium salts to avoid calcium carminate formation, which manifests as undesirable black spots.

Optimized Lake Synthesis Protocol

  • Protein Removal : Treating carminic acid solutions with adsorption or ion-exchange resins removes Dactylopius coccus proteins, ensuring compliance with purity standards.

  • Salt Addition : Introducing aluminum sulfate (1–20 g Al/L) followed by calcium acetate (1–20 g Ca/L) at 92–97°C for 30–60 minutes prevents premature complexation.

  • pH Adjustment : Maintaining pH between 4.5 and 5.5 during salt addition maximizes lake yield (70–98%) and minimizes impurities.

Table 3: Lake Preparation Parameters and Outcomes

ParameterOptimal RangeOutcome
Temperature92–97°C85% lake yield
pH4.5–5.5Minimal black spots
Reaction Time30–60 minutes70–98% conversion efficiency

Analytical Techniques and Quality Control

Spectrophotometric Quantification

UV-Vis spectroscopy at 494 nm remains the gold standard for carminic acid quantification, with molar extinction coefficients calibrated against reference standards.

Protein Contamination Assessment

SDS-PAGE analysis detects residual insect proteins, ensuring compliance with regulatory limits (e.g., <0.1% w/w). Modern high-performance liquid chromatography (HPLC) methods further resolve carminic acid isomers and degradation products.

Comparative Analysis of Preparation Methods

Extraction vs. Synthesis

  • Extraction : Economical for large-scale production but yields variable purity (70–90%).

  • Synthesis : Delivers >99% purity but involves complex organic reactions and higher costs.

Industrial Considerations

Lake formation is indispensable for cosmetic applications, where non-allergenic profiles are mandated. Advances in protein removal and pH control have reduced production costs by 40% compared to traditional methods .

Chemical Reactions Analysis

Key Steps in Patent US5424421A :

  • Friedel-Crafts Reaction : Synthesis of 2-chloronaphthazarin from 2-chloromaleic anhydride and hydroquinone.

  • Diels-Alder Cycloaddition : Reaction with bis-trimethylsilyl-diene to form alkyl 6-deoxykermesates.

  • Oxidation and Deprotection : Jones reagent oxidizes intermediates, followed by debenzylation and saponification.

  • Glycosylation : C-Glucosylation using Thiele acetylation and hydrolysis.

Yield : Synthetic carminic acid matched natural product spectra but lacked industrial scalability due to low efficiency .

pH-Dependent Chromatic Behavior

Carminic acid’s color varies with pH due to protonation/deprotonation of five acidic groups (pKa values: 2.3, 5.5, 8.0, 10.5, 12.5) :

pH RangeColorDominant Form
<4OrangeFully protonated (COOH and hydroxyls)
4–7RedPartially deprotonated (carboxylate)
8–10VioletDeprotonated hydroxyls (phenolate ions)
>10PurpleFully deprotonated

Stabilization : Complexation with Al³⁺/Ca²⁺ forms carmine (CAS 1343-78-8), a chelate stable across pH 4–10 .

Reactivity and Functionalization

  • Oxidation : Reacts with KMnO₄ in acidic conditions, enabling chemiluminescence detection of cloxacillin (LOD: 5.8 μg/L) .

  • Photodegradation : Sunlight exposure generates anthracene-9,10-dione and smaller quinones, reducing dye efficacy in beverages .

  • Crosslinking : Conjugated to amino-functionalized silica nanoparticles via EDC/NHS coupling, enhancing antioxidant capacity in emulsions .

Scientific Research Applications

Food Industry

Natural Colorant
Carminic acid is primarily used as a natural colorant in food products. It is designated as E120 in the European Union and is commonly found in beverages, dairy products, and confectionery items. Its ability to provide a vibrant red hue makes it a popular choice among manufacturers seeking natural alternatives to synthetic dyes .

Health Safety Evaluations
Research conducted by the European Food Safety Authority (EFSA) has concluded that carminic acid is not genotoxic and poses no significant health risks when consumed within established limits . However, some individuals may experience allergic reactions, as documented in case studies involving patients who developed respiratory issues after exposure to carmine-containing products .

Cosmetic Applications

Carminic acid is widely utilized in cosmetics for its coloring properties. It is incorporated into products such as lipsticks, blushes, and skin creams. The safety of carminic acid in cosmetics has been affirmed by various regulatory bodies, although there are reports of allergic reactions among certain individuals exposed to carmine .

Pharmaceutical Uses

Potential Therapeutic Benefits
Recent studies have highlighted the potential of carminic acid in medical applications. For instance, research indicates that carminic acid supplementation may protect against metabolic disorders and renal injury caused by high fructose intake. Carminic acid was shown to reduce inflammation and oxidative stress in kidney tissues through the activation of the Nrf-2 signaling pathway . This positions carminic acid as a promising candidate for therapeutic strategies targeting chronic kidney diseases.

Allergic Reactions
On the flip side, there have been documented cases of anaphylaxis linked to carminic acid exposure. These cases underscore the importance of monitoring allergic responses in patients who may be sensitive to this compound .

Environmental Applications

Carminic acid has also been studied for its environmental impact and potential as a pollutant from industrial processes. Research indicates that photocatalytic degradation methods can effectively decompose carminic acid under various conditions, which is crucial for mitigating its environmental footprint .

Innovative Production Methods

Recent advancements in synthetic biology have opened new avenues for producing carminic acid without relying on cochineal insects. Researchers have engineered microbial systems capable of synthesizing carminic acid from renewable biomass sources. This method not only addresses ethical concerns regarding animal-derived products but also enhances production efficiency .

Summary Table of Applications

Application Area Description Research Findings
Food IndustryNatural colorant (E120)Safe for consumption within limits; potential allergen
CosmeticsUsed for coloring productsDocumented allergic reactions; generally safe
PharmaceuticalsPotential therapeutic effectsProtects against metabolic disorders; reduces kidney inflammation
Environmental SciencePhotocatalytic degradationEffective methods for reducing environmental impact
Innovative ProductionMicrobial synthesisSustainable production alternatives being developed

Mechanism of Action

The mechanism by which C.I. Natural Red 4 exerts its effects involves its interaction with various molecular targets. The dye binds to proteins and other biomolecules, altering their structure and function. This binding can lead to changes in cellular processes, such as enzyme activity and gene expression. The exact pathways involved depend on the specific application and the environment in which the dye is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Carminic acid belongs to the anthraquinone family, sharing structural motifs with compounds like alizarin and its isomers (DCIV, DCVII). Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Carminic Acid with Analogues

Compound Molecular Formula Key Functional Groups Solubility Applications Detection Method (LC-MS/MS Retention Time)
Carminic Acid C₂₂H₂₀O₁₃ Anthraquinone, glucosyl, -COOH, -OH Water-soluble Food, cosmetics, sensors 12.5 min
DCIV C₂₂H₂₀O₁₃ Anthraquinone, hydroxyls (isomeric) Not reported Research 10.8 min
DCVII C₂₂H₂₀O₁₃ Anthraquinone, hydroxyls (isomeric) Not reported Research 11.2 min
Alizarin C₁₄H₈O₄ Anthraquinone, -OH Ethanol-soluble Textiles, histology 8.3 min
Emodin C₁₅H₁₀O₅ Anthraquinone, methyl, -OH Lipid-soluble Pharmaceuticals, research 9.7 min (estimated)

Key Findings:

Isomers (DCIV, DCVII): Carminic acid shares its molecular formula with DCIV and DCVII but differs in hydroxyl group positions, leading to distinct chromatographic retention times (10.8–12.5 min) .

Alizarin: Both are anthraquinones, but alizarin lacks the glucosyl and carboxylic acid groups, reducing its water solubility. This limits its use in aqueous formulations (e.g., beverages) compared to carminic acid . Alizarin’s simpler structure facilitates metal complexation (e.g., with aluminum), but carminic acid forms more stable complexes due to additional hydroxyl and carboxylate groups .

Synthetic Azo Dyes (e.g., Allura Red AC) :

  • Synthetic dyes lack the natural origin and complex stereochemistry of carminic acid, making them less desirable in "clean-label" products. However, they offer cost advantages and higher pH stability .

Functional Group Impact: The glucosyl group in carminic acid enhances solubility in polar solvents, whereas non-glycosylated anthraquinones (e.g., emodin) are lipid-soluble, affecting their bioavailability and industrial applications . Carminic acid’s carboxylate group enables pH-dependent color shifts (red in acidic, purple in alkaline conditions), a property exploited in sensors for antioxidants and metal ions .

Table 2: Industrial and Analytical Properties

Property Carminic Acid Alizarin Synthetic Dyes (Allura Red)
Natural Origin Yes Yes (plant-based) No
pH Sensitivity High (color shift) Moderate Low
Metal Chelation Strong (Al³⁺, Ca²⁺) Moderate (Al³⁺) None
Regulatory Status Approved (FDA, EFSA) Restricted Approved with limitations

Research Implications

  • Biosynthetic Advances: Heterologous production of carminic acid in Escherichia coli and Aspergillus nidulans highlights its metabolic complexity compared to simpler anthraquinones like DCII .
  • Analytical Challenges : LC-MS/MS differentiation of carminic acid from isomers requires high-resolution fragmentation patterns, as retention times alone are insufficient .

Q & A

Basic Research Questions

Q. What analytical techniques are optimal for quantifying carminic acid in biological matrices, and how can cross-reactivity with structurally similar compounds be mitigated?

  • Methodological Answer: Use high-performance liquid chromatography (HPLC) with diode-array detection (DAD) for quantification, coupled with mass spectrometry (MS) to confirm specificity. Validate methods via spike-and-recovery experiments in representative matrices (e.g., plant extracts, cell cultures). Cross-reactivity can be minimized using gradient elution protocols and spectral deconvolution .

Q. How does solvent polarity influence the extraction efficiency of carminic acid from cochineal-derived sources?

  • Methodological Answer: Conduct a solvent optimization study using a factorial design (e.g., ethanol/water ratios, acidified methanol). Measure extraction yields via UV-Vis spectroscopy at λmax ~494 nm. Include a stability assessment to account for solvent-induced degradation .

Q. What are the primary factors affecting carminic acid’s photostability in aqueous solutions, and how can these be modeled experimentally?

  • Methodological Answer: Exclude oxygen by purging solutions with nitrogen and test under controlled light conditions (e.g., UV-A/visible light). Use actinometry to quantify light exposure and kinetic modeling (e.g., zero-/first-order decay) to predict degradation pathways .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹³C) clarify the biosynthetic pathway of carminic acid in Dactylopius coccus?

  • Methodological Answer: Administer ¹³C-labeled glucose precursors to insects and track incorporation via NMR and LC-MS. Compare isotopic patterns with hypothesized intermediates (e.g., flavokermesic acid). Use gene knockout models to validate enzymatic steps .

Q. What molecular interactions drive carminic acid’s inhibition of biofilm formation in Gram-negative bacteria, and how can these be quantified?

  • Methodological Answer: Employ surface plasmon resonance (SPR) to measure binding affinity to bacterial proteins (e.g., quorum-sensing receptors). Pair with confocal microscopy to visualize biofilm disruption. Validate via mutant strains lacking target receptors .

Q. How do conflicting reports on carminic acid’s antioxidant efficacy in vivo arise, and what experimental controls resolve these discrepancies?

  • Methodological Answer: Standardize in vivo models (e.g., zebrafish oxidative stress assays) with controlled dietary intake and genetic backgrounds. Use tandem antioxidant assays (ORAC, DPPH) to correlate in vitro and in vivo results. Account for metabolite interconversion via pharmacokinetic profiling .

Q. What advanced computational models (e.g., DFT, MD simulations) predict carminic acid’s binding affinity to human serum albumin, and how do these align with experimental data?

  • Methodological Answer: Perform density functional theory (DFT) to calculate binding energies of key functional groups (anthraquinone core, glucoside). Validate via fluorescence quenching assays and circular dichroism. Use molecular dynamics (MD) to simulate conformational changes .

Methodological Best Practices

  • Experimental Reproducibility: Document synthesis protocols with step-by-step reaction conditions (e.g., temperature, pH) and raw spectral data in supplementary materials .
  • Data Validation: Apply Grubbs’ test to identify outliers in triplicate measurements. Use Cohen’s κ for inter-rater reliability in qualitative assessments (e.g., histological staining efficacy) .
  • Literature Review: Prioritize primary sources indexed in SciFinder or PubMed, avoiding non-peer-reviewed platforms (e.g., ) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azocarmine G
Reactant of Route 2
Azocarmine G

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